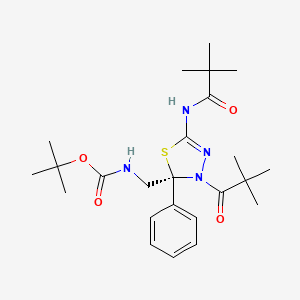

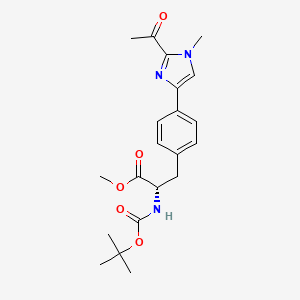

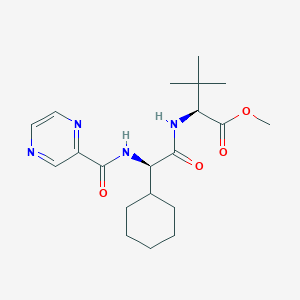

![molecular formula C36H53N7O6 B8091654 (1S,3aR,6aS)-2-((R)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B8091654.png)

(1S,3aR,6aS)-2-((R)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CYC140 est un inhibiteur sélectif et puissant de la kinase 1 de type polo (PLK1), une petite molécule nouvelle. La kinase 1 de type polo est une kinase sérine/thréonine qui joue un rôle central dans la division cellulaire et est un régulateur important du point de contrôle des dommages à l'ADN. CYC140 a démontré une efficacité impressionnante dans les xénogreffes de tumeurs humaines à des doses non toxiques et est en cours de développement pour une utilisation dans les leucémies et les tumeurs solides .

Méthodes De Préparation

La préparation de CYC140 implique des voies de synthèse optimisées pour la sélectivité et la puissance. Le composé est synthétisé par une série de réactions chimiques qui garantissent sa forte affinité pour la PLK1. Les méthodes de production industrielle de CYC140 impliquent des processus de synthèse et de purification à grande échelle pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

CYC140 subit plusieurs types de réactions chimiques, notamment :

Oxydation : CYC140 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : CYC140 peut participer à des réactions de substitution, où certains groupes fonctionnels sont remplacés par d'autres.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

CYC140 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : En chimie, CYC140 est utilisé comme composé outil pour étudier le rôle de la PLK1 dans la division cellulaire et la réponse aux dommages à l'ADN.

Biologie : En recherche biologique, CYC140 est utilisé pour étudier les mécanismes cellulaires régulés par la PLK1 et son impact sur la progression du cycle cellulaire.

Médecine : En recherche médicale, CYC140 est en cours de développement comme agent thérapeutique pour le traitement de divers cancers, notamment le cancer de l'œsophage et la leucémie aiguë. .

Mécanisme d'action

CYC140 exerce ses effets en inhibant sélectivement la PLK1, un régulateur clé de la division cellulaire. L'inhibition de la PLK1 par CYC140 perturbe l'entrée et la sortie de la mitose, conduisant à l'apparition de cellules mitotiques avec des fuseaux monopolaires et une augmentation persistante de la proportion de cellules dans les phases G2 et M. Cela entraîne une inhibition complète de la croissance et une induction de la mort cellulaire dans les cellules malignes. Dans les cellules non malignes, l'arrêt de la croissance est transitoire, et les cellules reprennent leur cycle une fois que le composé est éliminé .

Applications De Recherche Scientifique

CYC140 has a wide range of scientific research applications, including:

Chemistry: In chemistry, CYC140 is used as a tool compound to study the role of PLK1 in cell division and DNA damage response.

Biology: In biological research, CYC140 is used to investigate the cellular mechanisms regulated by PLK1 and its impact on cell cycle progression.

Medicine: In medical research, CYC140 is being developed as a therapeutic agent for the treatment of various cancers, including esophageal cancer and acute leukemia. .

Mécanisme D'action

CYC140 exerts its effects by selectively inhibiting PLK1, a key regulator of cell division. The inhibition of PLK1 by CYC140 perturbs the entry into and exit from mitosis, leading to the appearance of mitotic cells with monopolar spindles and a persistent increase in the proportion of cells in the G2 and M phases. This results in complete growth inhibition and induction of cell death in malignant cells. In non-malignant cells, the growth arrest is transient, and cells resume cycling once the compound is removed .

Comparaison Avec Des Composés Similaires

CYC140 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la PLK1. Des composés similaires comprennent :

BI2536 : Un autre inhibiteur de la PLK1, mais avec moins de sélectivité par rapport à CYC140.

CYC140 se démarque par sa sélectivité améliorée pour la PLK1 par rapport aux autres kinases et son efficacité démontrée dans les modèles précliniques du cancer .

Propriétés

IUPAC Name |

(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-YQYHUCGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

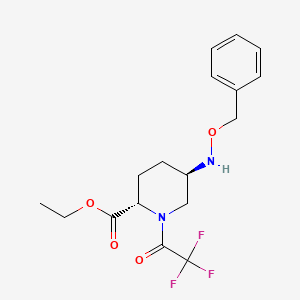

![(R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride](/img/structure/B8091640.png)

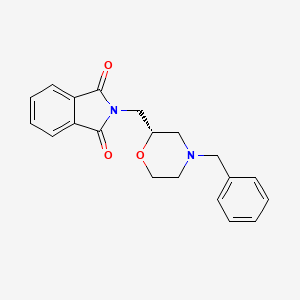

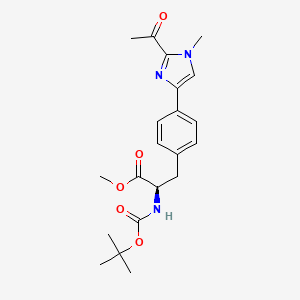

![(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B8091660.png)

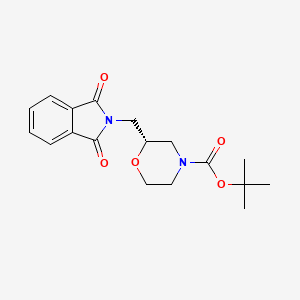

![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B8091673.png)

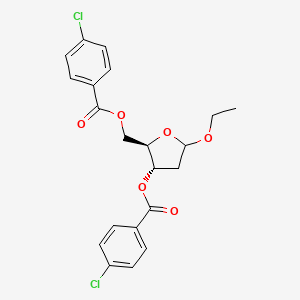

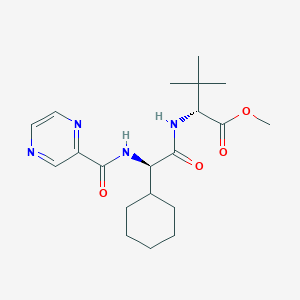

![(1R,3aS,6aR)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B8091677.png)

![(R)-5-amino-3-(4,4-diethoxy-2-(hydroxymethyl)butyl)-3H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B8091691.png)